2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde
CAS No.: 285979-87-5
Cat. No.: VC0196542
Molecular Formula: C7D6O3
Molecular Weight: 144.16
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 285979-87-5 |
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Molecular Formula | C7D6O3 |
Molecular Weight | 144.16 |
IUPAC Name | deuterio-(2,3,4,5-tetradeuterio-6-deuteriooxyphenyl)methanone |
Standard InChI | InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1D,2D,3D,4D,5D/hD |
SMILES | C1=CC=C(C(=C1)C=O)O |
Chemical Properties and Structure
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde is also known by its IUPAC name, deuterio-(2,3,4,5-tetradeuterio-6-deuteriooxyphenyl)methanone . The compound features a benzene ring with deuterium atoms at positions 2, 3, 4, and 5, plus a deuterated hydroxyl group at position 6 and a formyl group with deuterium. This specific arrangement of deuterium atoms is what gives the compound its distinctive properties for spectroscopic applications.
Table 1: Chemical and Physical Properties of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde
The chemical structure of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde is characterized by the presence of deuterium atoms at specific positions, replacing the hydrogen atoms found in conventional benzaldehyde . This selective deuteration creates a compound that is chemically similar to regular benzaldehyde but possesses distinct spectroscopic properties due to the isotopic substitution. The hydroxyl group's presence contributes to the compound's hydrogen bonding capabilities, potentially affecting its solubility and reactivity patterns in various chemical environments.
Applications in Research
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde has several significant applications in scientific research, primarily due to its deuterated structure which provides unique advantages in various analytical techniques.
Comparison with Related Compounds
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde is structurally related to several other benzaldehyde derivatives, particularly its non-deuterated counterparts. Comparing this deuterated compound with related structures provides insights into how isotopic substitution affects chemical and physical properties.
Table 2: Comparison of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde with Related Compounds
Property | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | 5-Hydroxy-2-nitrobenzaldehyde | Non-deuterated Salicylaldehyde |
---|---|---|---|
CAS Number | 285979-87-5 | 42454-06-8 | 69-72-7 (related CAS) |
Molecular Formula | C₇D₆O₃ | C₇H₅NO₄ | C₇H₆O₂ |
Molecular Weight | 144.16 g/mol | 167.12 g/mol | ~122 g/mol |
IUPAC Name | deuterio-(2,3,4,5-tetradeuterio-6-deuteriooxyphenyl)methanone | 5-Hydroxy-2-nitrobenzaldehyde | 2-Hydroxybenzaldehyde |
Key Feature | Deuterium labeling | Nitro group at position 2 | Non-deuterated |
Melting Point | Not available | 165-169°C | Not available |
The primary difference between 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde and its non-deuterated analogue is the substitution of hydrogen atoms with deuterium, which affects the compound's spectroscopic properties while maintaining similar chemical reactivity. In contrast, compounds like 5-Hydroxy-2-nitrobenzaldehyde feature different functional groups (nitro instead of deuterium), resulting in substantially different chemical properties and reactivity patterns .
Benzaldehyde derivatives like these play important roles in various chemical reactions, particularly in the synthesis of Schiff base compounds, which have significant applications in pharmaceutical research . For instance, while 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde would typically be used for isotopic labeling studies, related compounds like salicylaldehyde are frequently employed in synthetic organic chemistry for preparing bioactive molecules .
Future Research Directions
Research involving 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde presents several promising avenues for future investigation. Given the compound's unique deuterated structure and limited current research, there are numerous opportunities for expanding its applications in various scientific fields.
Advanced Spectroscopic Applications
Future research could focus on developing new spectroscopic methodologies that leverage the unique properties of this deuterated compound. Potential directions include:
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Development of advanced 2D NMR techniques specifically optimized for deuterated benzaldehyde derivatives
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Application in mass spectrometry for enhanced fragmentation pattern analysis
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Utilization in vibrational spectroscopy to study hydrogen bonding networks
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Integration into multi-technique analytical approaches for complex structural determinations
Synthetic Chemistry Applications
The compound could serve as a valuable building block in synthetic chemistry, particularly in reactions where isotopic labeling is beneficial . Future studies might explore:
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Incorporation into Schiff base synthesis with deuterium-labeled products
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Utilization in deuterated pharmaceutical intermediate preparation
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Development of synthetic methodologies specifically optimized for deuterated benzaldehyde derivatives
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Investigation of reaction mechanisms using isotopic labeling approaches
Biochemical and Pharmaceutical Research
There is significant potential for expanding the use of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde in biochemical and pharmaceutical research contexts. Promising areas include:
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Metabolic studies of benzaldehyde derivatives using deuterium labeling
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Investigation of enzyme-substrate interactions with isotopically labeled compounds
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Development of deuterated analogues of pharmaceutically active benzaldehyde derivatives
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Studies on the pharmacokinetics of benzaldehyde-based drugs using isotopic tracers
Given the growing importance of isotopically labeled compounds in various scientific disciplines, research focused on efficient synthetic routes for preparing 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde and exploring its broader applications would be particularly valuable to the scientific community.
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